molecular formula C13H16N2OS B2649883 1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole CAS No. 851863-07-5

1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2649883
CAS No.: 851863-07-5
M. Wt: 248.34
InChI Key: OJKXXAMWSDFDSV-UHFFFAOYSA-N
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Description

1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a benzoyl group, a methylsulfanyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where 3,4-dimethylbenzoyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is added through a nucleophilic substitution reaction, where a methylthiol reacts with the imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, amines, in the presence of a base or catalyst

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Benzyl derivatives

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their activity.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can be compared with similar compounds to highlight its uniqueness:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H19N2OS
  • Molecular Weight : 345.43 g/mol
  • CAS Number : 851806-74-1

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Research indicates that compounds with imidazole rings exhibit significant activity against various bacterial strains. For instance, studies have demonstrated that certain imidazole derivatives show potent antibacterial effects against Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm)
This compound20 (against E. coli)
Standard (Ciprofloxacin)30

This data suggests that the compound may be effective as an antibacterial agent, comparable to established antibiotics.

Antitumor Activity

Imidazole-containing compounds have also been studied for their anticancer properties. A notable case study involved the evaluation of imidazole derivatives in inhibiting farnesyltransferase (FT), an enzyme implicated in cancer progression. The compound exhibited an IC50 value indicating effective inhibition of FT activity, which is crucial for the proliferation of certain tumor cells.

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has been well documented. Compounds similar to This compound have shown efficacy in reducing inflammation in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

The biological activity of imidazoles is largely attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many imidazole derivatives function as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Some compounds can modulate receptor activity, influencing cellular signaling pathways related to inflammation and cancer.

Case Studies

  • Antibacterial Study : A study conducted by Jain et al. synthesized several imidazole derivatives and tested their antibacterial activity using the disc diffusion method. The results indicated that compounds similar to This compound exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria .
  • Antitumor Study : In a separate investigation into the antitumor properties of imidazoles, researchers found that specific analogues showed promising results in reducing tumor size in xenograft models when administered at low doses .

Properties

IUPAC Name

(3,4-dimethylphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-9-4-5-11(8-10(9)2)12(16)15-7-6-14-13(15)17-3/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKXXAMWSDFDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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